(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid
Description
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine; nitric acid is a synthetic imidazole derivative with a complex structure featuring dual 2,4-dichlorophenyl groups, an imidazole ring, and an ethanimine backbone stabilized by a nitric acid counterion. This compound is recognized as the nitrate salt of Oxiconazole, a well-documented topical antifungal agent used to treat dermatophyte infections . Its synthesis involves the formation of an (E)-configured imine bond, confirmed via spectroscopic and crystallographic methods in related compounds . The dichlorophenyl substituents enhance lipophilicity, promoting membrane penetration in fungal cells, while the imidazole moiety disrupts ergosterol biosynthesis via cytochrome P450 inhibition .
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O.HNO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H,2,3,4)/b24-18-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNOAGNOIPTWPT-XWASNXTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64211-46-7 | |
| Record name | (Z)-1-[2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)oxy]imino]ethyl]-1H-imidazole mononitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiconazole nitrate can be synthesized through a series of chemical reactions involving the imidazole ring and dichlorobenzene derivatives. The synthesis typically involves the following steps:
Formation of the imidazole ring: This step involves the reaction of glyoxal with ammonia and formaldehyde to form imidazole.
Substitution reaction: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Oxime formation: The ketone group in the intermediate is converted to an oxime by reacting with hydroxylamine hydrochloride.
Nitration: The final step involves the nitration of the oxime to form oxiconazole nitrate.
Industrial Production Methods
Industrial production of oxiconazole nitrate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxiconazole nitrate undergoes several types of chemical reactions, including:
Oxidation: Oxiconazole nitrate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Oxiconazole nitrate can undergo substitution reactions, particularly at the imidazole ring and the dichlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and bases such as sodium hydroxide.
Major Products Formed
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Amines and alcohols.
Substitution products: Halogenated derivatives and other substituted imidazole compounds.
Scientific Research Applications
Oxiconazole nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of imidazole derivatives and their reactivity.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the development of topical antifungal treatments for skin infections.
Industry: Employed in the formulation of antifungal creams and ointments.
Mechanism of Action
Oxiconazole nitrate exerts its antifungal effects by inhibiting ergosterol biosynthesis, which is essential for the integrity of the fungal cell membraneAdditionally, oxiconazole nitrate has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP, further contributing to its antifungal activity .
Comparison with Similar Compounds
Compound 1 : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide
- Key Differences : Replaces dichlorophenyl groups with a benzodioxol ring and a single 2-chlorophenyl group.
- Functional Groups : Hydrazinecarboxamide instead of methoxy-imine; (E)-imine configuration confirmed via X-ray crystallography .
- Reduced halogenation may decrease antifungal potency due to lower lipophilicity .
Compound 2 : (E)-4-chloro-alpha-,alpha-,alpha--trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine
- Key Differences : Substitutes dichlorophenyl with trifluoromethyl and chloro groups; propoxy chain replaces methoxy.
- Functional Groups : Propoxyethylidene linker and trifluoromethyl group .
- Implications : The trifluoromethyl group enhances metabolic stability, while the propoxy chain may improve solubility. However, reduced chlorine content likely lowers membrane penetration efficiency compared to the target compound .
Compound 3 : (1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}ethanone oxime hydrochloride
- Key Differences: Features a dimethylaminoethoxy group and oxime instead of dichlorophenyl and imine.
- Functional Groups : Oxime and tertiary amine; hydrochloride salt .
- Implications: The polar dimethylaminoethoxy group increases water solubility, making it suitable for systemic applications. However, the absence of halogens and imidazole likely limits antifungal activity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis and Stability : The (E)-imine configuration in the target compound is critical for antifungal activity, as evidenced by crystallographic studies in analogues . Nitric acid as a counterion enhances stability and solubility in topical formulations .
- Activity vs. Structure : Dichlorophenyl groups are superior to benzodioxol or trifluoromethyl substituents in promoting lipid bilayer penetration, a key factor in antifungal efficacy .
Biological Activity
The compound (E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine; nitric acid is a complex organic molecule with potential biological activities. Its structure includes imidazole and dichlorophenyl groups, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H13Cl4N3O · HNO3
- Molecular Weight : 492.14 g/mol
- CAS Number : 64211-44-5
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Known for its role in various biological processes, including enzyme activity and receptor binding.
- Dichlorophenyl Groups : These groups are often associated with anti-inflammatory and anticancer activities due to their ability to interact with cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds containing imidazole rings exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and colon cancer cells. A study highlighted that similar compounds demonstrated IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) .
Antimicrobial Properties
The presence of the dichlorophenyl moiety enhances the antimicrobial efficacy of the compound. Studies have shown that related compounds exhibit activity against a broad spectrum of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that (E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine; nitric acid may also exhibit such activity, potentially making it useful in treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study, a series of imidazole derivatives were synthesized and screened for their anticancer activity. The results indicated that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines (T47D), with some compounds achieving IC50 values as low as 27.3 μM . This underscores the potential of (E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine; nitric acid in cancer therapy.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar dichlorophenyl-containing compounds. The study reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 15–30 µg/mL . This suggests that our compound could be a candidate for further antimicrobial development.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
